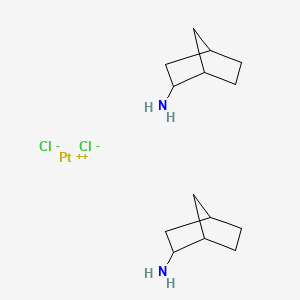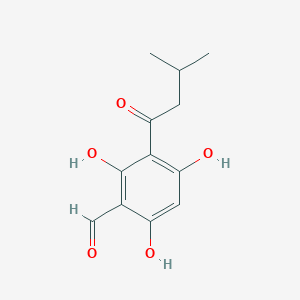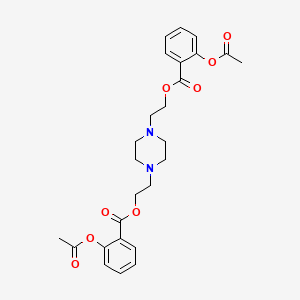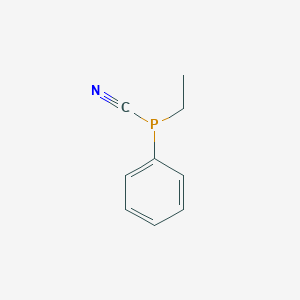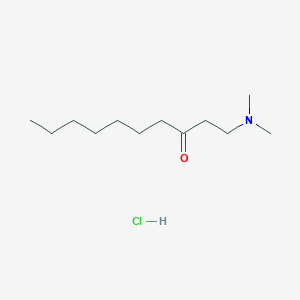
1-(Dimethylamino)decan-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)decan-3-one;hydrochloride is a chemical compound with the molecular formula C12H25NO·HCl. It is a tertiary amine and a ketone, which makes it a versatile compound in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes a dimethylamino group attached to a decanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)decan-3-one;hydrochloride typically involves the reaction of decan-3-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)decan-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, substituted amines, and various derivatives of the original compound.
Scientific Research Applications
1-(Dimethylamino)decan-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)decan-3-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity. The ketone group can undergo nucleophilic addition reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Dimethylamino-2-propyl p-toluate hydrochloride
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
- Cyclopentolate hydrochloride
Uniqueness
1-(Dimethylamino)decan-3-one;hydrochloride is unique due to its specific structure, which combines a long alkyl chain with a dimethylamino group and a ketone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
78924-34-2 |
|---|---|
Molecular Formula |
C12H26ClNO |
Molecular Weight |
235.79 g/mol |
IUPAC Name |
1-(dimethylamino)decan-3-one;hydrochloride |
InChI |
InChI=1S/C12H25NO.ClH/c1-4-5-6-7-8-9-12(14)10-11-13(2)3;/h4-11H2,1-3H3;1H |
InChI Key |
JQABGMVFOHQTAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


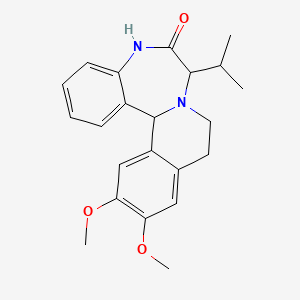
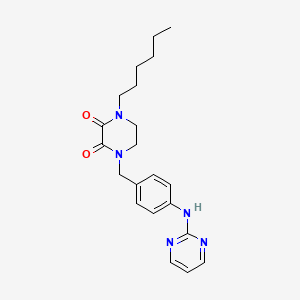

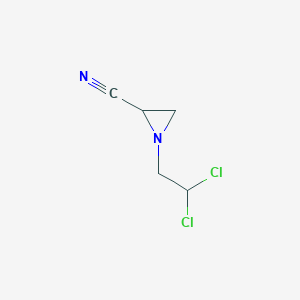
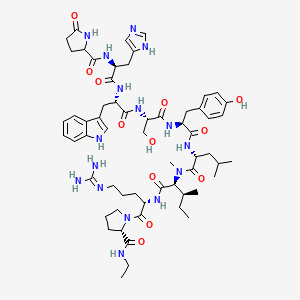
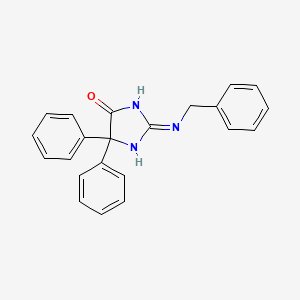
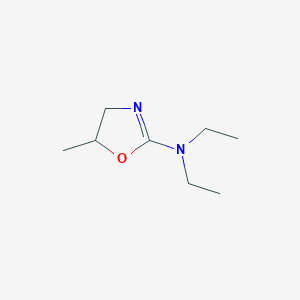
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
